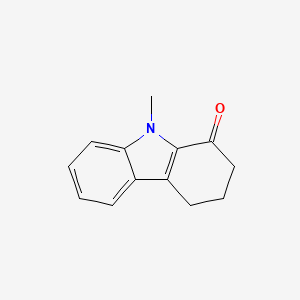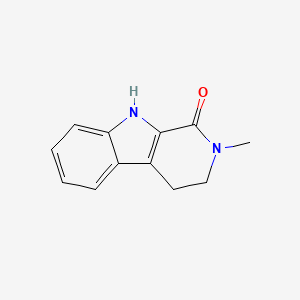
Strychnocarpin
Übersicht
Beschreibung
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-methyl- is a chemical compound that has been studied extensively due to its potential applications in scientific research. This compound is a heterocyclic organic compound that is commonly referred to as norharmane. Norharmane is found in a variety of natural sources, including tobacco smoke, coffee, and grilled meats. In
Wissenschaftliche Forschungsanwendungen
Pd-katalysierte Tandemreaktionen
Strychnocarpin wurde in Pd-katalysierten Tandemreaktionen verwendet {svg_1}. Diese Verfahren haben aufgrund ihrer verbesserten katalytischen Eigenschaften und ihrer Fähigkeit, mehrere Reaktionen ohne die Notwendigkeit der Trennung von Zwischenprodukten durchzuführen, besondere Aufmerksamkeit erhalten {svg_2}.
Oxidative Tandem-C-H-Aminocarboxylierung und Dehydrierung
Die Verbindung wurde in der Pd/Cu-cokatalysierten oxidativen Tandem-C-H-Aminocarboxylierung und Dehydrierung verwendet {svg_3}. Dieses Verfahren liefert Carbolinone mit molekularem Sauerstoff als terminalem Oxidationsmittel {svg_4}.
Synthese von Naturprodukten
This compound wurde bei der Synthese von Naturprodukten verwendet {svg_5}. Die Strategie zeichnet sich durch den einfachen Zugang zum Naturstoff this compound und seinen Analogen durch Ausnutzung der C2-H-selektiven carbonylativen Indolfunktionalisierung aus {svg_6}.
Wirkmechanismus
Target of Action
It’s known that many similar compounds interact with various receptors and enzymes in the body .
Mode of Action
It’s synthesized via Pd/Cu co-catalyzed oxidative tandem C–H aminocarbonylation and dehydrogenation . This process allows for the facile access to Strychnocarpine and its analogues by exploiting C2–H selective carbonylative indole functionalization .
Biochemical Pathways
The synthesis of strychnocarpine involves c–h functionalization, a powerful platform that has emerged in recent years, empowering rapid synthesis of complex natural products and enabling diversification of bioactive scaffolds based on natural product architectures .
Result of Action
It’s been noted that derivatives of strychnocarpine exhibit antiviral activity . This suggests that Strychnocarpine and
Biochemische Analyse
Biochemical Properties
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-methyl- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of protein disulfide isomerase (PDI), an enzyme involved in protein folding and maintenance of cellular redox homeostasis . Additionally, this compound exhibits binding interactions with c-Met, a receptor tyrosine kinase implicated in cancer cell proliferation and survival . These interactions highlight the potential of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-methyl- as a therapeutic agent in oncology.
Cellular Effects
The effects of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-methyl- on various cell types and cellular processes are profound. It has been observed to inhibit the proliferation of cancer cell lines such as Hela, A549, HepG2, and MCF-7 in a dose-dependent manner . This compound influences cell signaling pathways, including those mediated by c-Met, leading to reduced cell survival and increased apoptosis. Furthermore, it affects gene expression and cellular metabolism, contributing to its anti-cancer properties.
Molecular Mechanism
At the molecular level, 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-methyl- exerts its effects through several mechanisms. It binds to the active site of c-Met, inhibiting its kinase activity and downstream signaling pathways . This inhibition disrupts cancer cell proliferation and survival. Additionally, the compound’s interaction with PDI affects protein folding and cellular redox balance, further contributing to its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-methyl- have been studied over time. The compound exhibits stability under various conditions, maintaining its activity over extended periods . Long-term studies have shown that it can induce sustained anti-proliferative effects on cancer cells, with minimal degradation observed . These findings underscore its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-methyl- vary with different dosages in animal models. At lower doses, it exhibits significant anti-cancer activity with minimal toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-methyl- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination . The compound’s metabolism affects its bioavailability and therapeutic efficacy, making it essential to understand these pathways for effective drug development.
Transport and Distribution
Within cells and tissues, 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-methyl- is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and accumulation in target tissues . These interactions influence its localization and therapeutic effects, making it crucial to study its transport dynamics.
Subcellular Localization
The subcellular localization of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-methyl- affects its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with specific biomolecules to exert its effects . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, influencing its therapeutic potential.
Eigenschaften
IUPAC Name |
2-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-14-7-6-9-8-4-2-3-5-10(8)13-11(9)12(14)15/h2-5,13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJBUERIDCPCHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974581 | |
| Record name | 2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59156-98-8 | |
| Record name | Strychnocarpine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059156988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you elaborate on the structure-activity relationship (SAR) of strychnocarpine and related β-carbolines?
A2: Studies exploring the synthesis and serotonin-receptor activity of substituted 1-oxo-1,2,3,4-tetrahydro-β-carbolines, including strychnocarpine derivatives, revealed that all the tested compounds demonstrated low affinity for the serotonin receptor. [] This suggests that specific structural features within this class of compounds significantly influence their interaction with the serotonin receptor.
Q2: Are there efficient synthetic routes for strychnocarpine?
A3: Several synthetic approaches to strychnocarpine have been developed. One method utilizes a palladium-catalyzed intramolecular arylative carboxylation of allenes with CO2, leading to the formation of 3-substituted indole-2-carboxylic acids. These acids can be further transformed into strychnocarpine. [] Another strategy employs a PIDA/I2-mediated α- and β-C(sp3)-H bond dual functionalization of tertiary amines, enabling the synthesis of various natural products, including strychnocarpine. [] Additionally, a Pd/Cu cocatalyzed oxidative tandem C-H aminocarbonylation and dehydrogenation of tryptamines provides a convenient route to carbolinones, including strychnocarpine and its derivatives. []
Q3: Has the antiviral activity of strychnocarpine or its derivatives been investigated?
A4: Yes, research has explored the antiviral potential of strychnocarpine derivatives. A study demonstrated that visible-light-driven C-H oxidation of cyclic tertiary amines could be utilized to synthesize δ-lactams, which exhibited potent antiviral activity against human cytomegalovirus (HCMV). This method provides a sustainable route for preparing various Strychnocarpine alkaloid derivatives with potential antiviral applications. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



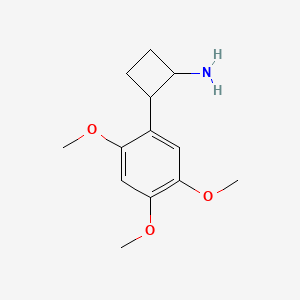
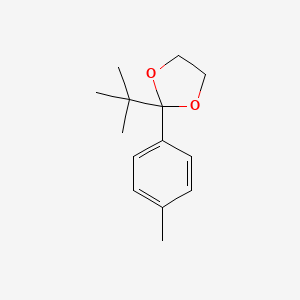
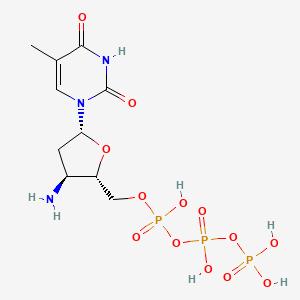
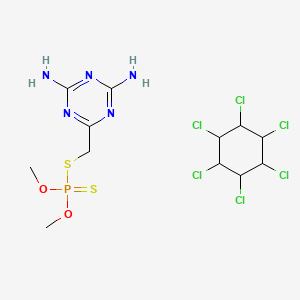
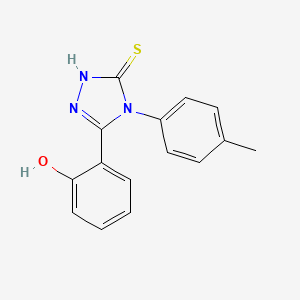


![(1R,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene](/img/structure/B1202276.png)
![6-Chloro-6-sulfanylidenebenzo[d][1,3,2]benzodioxaphosphepine](/img/structure/B1202277.png)
![5-[(2-chloro-6-fluorophenyl)methyl]-N-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B1202280.png)

![4-ethyl-1-[2-[2-hydroxybutanoyl(methyl)amino]-3-methylbutanoyl]-N-methyl-N-[4,11,19,26-tetramethyl-6-(3-methylbutyl)-15,25-bis(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide](/img/structure/B1202283.png)

